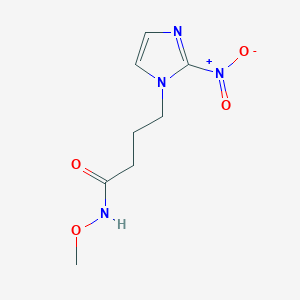
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a methoxy group, a nitro group, and a butanamide moiety attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-4-(2-nitroimidazol-1-yl)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Butanamide Moiety: The butanamide moiety can be introduced through amidation reactions using butanoyl chloride or butanoic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are carried out in batch or continuous reactors, and the product is purified through crystallization, distillation, or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of N-Methoxy-2-amino-1H-imidazole-1-butanamide.
Reduction: Formation of N-Methoxy-2-amino-1H-imidazole-1-butanamide.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-methoxy-4-(2-nitroimidazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial and fungal enzymes, disrupting their normal function.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
- 2-Nitro-1-vinyl-1H-imidazole
- N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
Uniqueness
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups contribute to its reactivity and potential antimicrobial activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
140448-34-6 |
|---|---|
Formule moléculaire |
C8H12N4O4 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide |
InChI |
InChI=1S/C8H12N4O4/c1-16-10-7(13)3-2-5-11-6-4-9-8(11)12(14)15/h4,6H,2-3,5H2,1H3,(H,10,13) |
Clé InChI |
CNCJKXXSGCVHLP-UHFFFAOYSA-N |
SMILES |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
SMILES canonique |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
Key on ui other cas no. |
140448-34-6 |
Synonymes |
N-Methoxy-2-nitro-1H-imidazole-1-butanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















